(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

Biocatalysis Chiral Alcohol Synthesis Ketoreductase

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol (CAS 925430-39-3), also designated (R)-3-(2-chloro-1-hydroxyethyl)phenol, is a chiral secondary alcohol bearing a single stereogenic center and serves as a critical intermediate in the synthesis of the α1-adrenergic receptor agonist phenylephrine. Unlike its racemic mixture (RS)-2-chloro-1-(3-hydroxyphenyl)ethanol (CAS 1378757-22-2), the enantiopure (R)-form directly yields the pharmacologically active (R)-phenylephrine upon amination, making stereochemical integrity a fundamental procurement criterion rather than a negotiable specification.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 925430-39-3
Cat. No. B1254875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol
CAS925430-39-3
Synonyms(R)-3-(2-chloro-1-hydroxyethyl)phenol
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(CCl)O
InChIInChI=1S/C8H9ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5H2/t8-/m0/s1
InChIKeyCLHYCWXPCNBCSH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol (CAS 925430-39-3): A Chiral Chloroalcohol Intermediate for Phenylephrine Synthesis


(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol (CAS 925430-39-3), also designated (R)-3-(2-chloro-1-hydroxyethyl)phenol, is a chiral secondary alcohol bearing a single stereogenic center and serves as a critical intermediate in the synthesis of the α1-adrenergic receptor agonist phenylephrine [1]. Unlike its racemic mixture (RS)-2-chloro-1-(3-hydroxyphenyl)ethanol (CAS 1378757-22-2), the enantiopure (R)-form directly yields the pharmacologically active (R)-phenylephrine upon amination, making stereochemical integrity a fundamental procurement criterion rather than a negotiable specification [2].

Why Generic Substitution of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol Is Not Viable for Regulated Synthesis


Interchanging (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol with its racemic mixture (CAS 1378757-22-2), the (S)-enantiomer, or the 4-hydroxy positional isomer (CAS 4973-17-5) introduces unacceptable risk in pharmaceutical synthesis. The racemate requires costly chiral resolution or asymmetric synthesis steps to achieve pharmacopoeial enantiomeric purity for phenylephrine, while the (S)-enantiomer leads directly to the inactive (S)-phenylephrine [1]. The 4-hydroxy isomer produces a structurally distinct amino alcohol lacking α1-adrenergic activity. Even as a reference standard for impurity profiling, the non-stereospecific racemic mixture masks the distinct chromatographic behavior and quantification of individual enantiomers, compromising ANDA regulatory submissions that demand identification and control of the specific (R)-configured impurity [2].

Quantitative Evidence Guide: Differentiating (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol from Closest Analogs


Enantioselective Synthesis: (R)-Isomer Achieves ≥98.5% ee with Ketoreductase Catalysis Versus Racemic Mixture

The patented enantioselective synthesis of (R)-2-chloro-1-(3-hydroxy-phenyl)-ethanol employs a ketoreductase with a specific amino acid sequence to catalyze the asymmetric reduction of α-chloro-3-hydroxyacetophenone, achieving a substrate conversion rate exceeding 99% and an enantiomeric excess (ee) of ≥98.5% at a substrate loading approaching 280 g/L [1]. In contrast, the racemic mixture (RS)-2-chloro-1-(3-hydroxyphenyl)ethanol (CAS 1378757-22-2) contains only 50% of the desired (R)-enantiomer and requires additional, costly resolution steps to meet pharmaceutical purity requirements .

Biocatalysis Chiral Alcohol Synthesis Ketoreductase

Direct Phenylephrine Intermediate: (R)-Configuration Prevents Formation of Inactive (S)-Phenylephrine

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol serves as the direct penultimate intermediate for (R)-phenylephrine (L-phenylephrine), the pharmacologically active enantiomer. The (R)-chlorohydrin undergoes amination with methylamine to yield phenylephrine with retention of configuration, producing the active (R)-enantiomer in >98% ee [1]. In contrast, using the (S)-enantiomer would exclusively generate (S)-phenylephrine, which is substantially less active as an α1-adrenergic receptor agonist [2]. The 4-hydroxy positional isomer (CAS 4973-17-5) cannot yield phenylephrine at all, as phenylephrine requires the 3-hydroxyphenyl substitution pattern.

Phenylephrine Synthesis Chiral Intermediate Adrenergic Agonist

Analytical Precision: Chiral HPLC Enables Enantiomeric Excess Quantification at ±0.1–1.0% Precision Versus Optical Rotation at ±2–5%

High-performance liquid chromatography on chiral stationary phases enables quantitative enantiomeric excess determination for (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol with typical precision ranges of ±0.1–1.0% ee, using minimal sample quantities and analysis times of 15–90 minutes . In contrast, classical optical rotation measurement—still widely used for routine purity assessment of the racemic mixture—achieves only ±2–5% ee precision, insufficient for pharmaceutical QC standards requiring stringent enantiomeric purity documentation . This 5- to 50-fold improvement in analytical precision is critical for ANDA submissions where Phenylephrine Impurity 7 must be accurately quantified.

Chiral Chromatography Enantiomeric Purity Analytical Method Validation

Industrial Scalability: Substrate Loading of ~280 g/L Demonstrated for (R)-Enantiomer Production

The ketoreductase-catalyzed process for (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol has been demonstrated at substrate concentrations approaching 280 g/L with >99% conversion and ≥98.5% ee, confirming industrial-scale viability [1]. While analogous biocatalytic processes for the (S)-enantiomer also report >99% conversion and 100% ee, the (S)-product is not a phenylephrine precursor, making its scalability irrelevant to phenylephrine manufacturers [2]. No comparable industrial-scale process data are available for the 4-hydroxy positional isomer in phenylephrine-related applications.

Process Chemistry Industrial Biocatalysis Scale-Up

Best-Fit Application Scenarios for (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol Based on Quantitative Evidence


Phenylephrine API Manufacturing via the Chiral Chlorohydrin Route

This compound is the optimal choice for manufacturers producing (R)-phenylephrine hydrochloride API via the chlorohydrin-amination route. The demonstrated ≥98.5% ee and >99% substrate conversion at ~280 g/L loading [1] enable direct production of the active enantiomer without chiral resolution, reducing process mass intensity and eliminating the need for expensive chiral separating agents. This route is incompatible with the racemic mixture or the 4-hydroxy isomer.

Reference Standard for Phenylephrine Impurity Profiling in ANDA Submissions

Regulatory guidelines require identification and quantification of the specific (R)-configured chlorohydrin impurity (Phenylephrine Impurity 7) in phenylephrine drug substance and product [1]. The enantiopure compound with Chiral HPLC-certified purity (±0.1–1.0% ee precision) provides the unambiguous retention time and response factor needed for validated analytical methods, whereas the racemic mixture produces split peaks that complicate quantification.

Biocatalytic Process Development and Enzyme Engineering Studies

The ketoreductase-catalyzed synthesis of this compound, documented in patent CN-109576312-B with detailed amino acid sequence information [1], serves as a model system for studying enantioselective carbonyl reduction. Researchers engineering novel ketoreductases can benchmark their enzyme variants against the reported performance metrics (≥98.5% ee, >99% conversion, ~280 g/L loading), making the defined (R)-enantiomer an essential positive control.

Chiral Chromatography Method Development and Column Qualification

The compound's single stereogenic center and the availability of both enantiomers (R and S forms documented in CN-109576312-B and CN-109576313-A) [1] make it an ideal analyte for developing and qualifying chiral HPLC or SFC methods. The known separation achievable on Chiraldex GTA columns allows laboratories to use this compound as a system suitability standard to verify column performance before analyzing more complex chiral pharmaceuticals.

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